3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride 3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909337-51-4
VCID: VC7085898
InChI: InChI=1S/C9H13FN2O3S.ClH/c1-12-4-5-15-9-3-2-7(6-8(9)10)16(11,13)14;/h2-3,6,12H,4-5H2,1H3,(H2,11,13,14);1H
SMILES: CNCCOC1=C(C=C(C=C1)S(=O)(=O)N)F.Cl
Molecular Formula: C9H14ClFN2O3S
Molecular Weight: 284.73

3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride

CAS No.: 1909337-51-4

Cat. No.: VC7085898

Molecular Formula: C9H14ClFN2O3S

Molecular Weight: 284.73

* For research use only. Not for human or veterinary use.

3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride - 1909337-51-4

Specification

CAS No. 1909337-51-4
Molecular Formula C9H14ClFN2O3S
Molecular Weight 284.73
IUPAC Name 3-fluoro-4-[2-(methylamino)ethoxy]benzenesulfonamide;hydrochloride
Standard InChI InChI=1S/C9H13FN2O3S.ClH/c1-12-4-5-15-9-3-2-7(6-8(9)10)16(11,13)14;/h2-3,6,12H,4-5H2,1H3,(H2,11,13,14);1H
Standard InChI Key VWQIPCZRFXBCIM-UHFFFAOYSA-N
SMILES CNCCOC1=C(C=C(C=C1)S(=O)(=O)N)F.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-Fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride belongs to the benzenesulfonamide class, characterized by a sulfonamide group (SO2NH2-\text{SO}_2\text{NH}_2) at the 1-position of the benzene ring, a fluorine atom at the 3-position, and a 2-(methylamino)ethoxy substituent at the 4-position. The hydrochloride salt formation occurs via protonation of the methylamino group, improving crystallinity and handling stability.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1909337-51-4
Molecular FormulaC9H14ClFN2O3S\text{C}_9\text{H}_{14}\text{ClFN}_2\text{O}_3\text{S}
Molecular Weight284.73 g/mol
IUPAC Name3-fluoro-4-[2-(methylamino)ethoxy]benzenesulfonamide hydrochloride
SMILESCNCCOC1=C(C=C(C=C1)S(=O)(=O)N)F.Cl
InChI KeyVWQIPCZRFXBCIM-UHFFFAOYSA-N

Synthesis and Preparation

Synthetic Pathways

The synthesis of 3-fluoro-4-[2-(methylamino)ethoxy]benzene-1-sulfonamide hydrochloride involves multi-step organic reactions starting from substituted benzene precursors. A proposed route includes:

  • Sulfonylation: Introduction of the sulfonamide group via reaction with sulfonyl chloride.

  • Etherification: Attachment of the 2-(methylamino)ethoxy chain using nucleophilic substitution.

  • Hydrochloride Formation: Treatment with hydrochloric acid to precipitate the salt.

Analytical Characterization

Quality control employs techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Purity assessment.

  • Mass Spectrometry (MS): Verification of molecular weight.

  • Infrared (IR) Spectroscopy: Identification of functional groups (e.g., SO2NH2-\text{SO}_2\text{NH}_2 at ~1340–1160 cm1^{-1}).

Biological Activities and Mechanisms

TargetPotential Role
Carbonic Anhydrase IIRegulation of intraocular pressure
Carbonic Anhydrase IXTumor acidosis modulation
Dihydropteroate SynthaseAntibacterial activity

Current Research and Future Directions

In Vitro Studies

Preliminary assays focus on receptor affinity and enzyme inhibition. For example:

  • CA Inhibition Assays: Measuring IC50_{50} values against recombinant human CAs.

  • Antimicrobial Susceptibility Testing: Kirby-Bauer disk diffusion against Gram-positive/-negative strains.

Therapeutic Prospects

The compound’s dual functionality—sulfonamide and fluorinated ether—positions it as a candidate for:

  • Antiglaucoma Agents: Via CA-II inhibition.

  • Anticancer Adjuvants: Targeting CA-IX in hypoxic tumors .

Challenges and Gaps

  • Solubility Data: Critical for formulation development.

  • In Vivo Pharmacokinetics: Absorption, distribution, metabolism, excretion (ADME) studies.

  • Toxicogenomics: Long-term safety profiling.

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